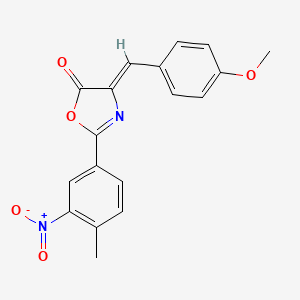![molecular formula C21H13Cl2NO3S2 B11697100 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and multiple substituents that contribute to its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylfuran-2-carbaldehyde with 4-methoxyphenylthiosemicarbazide under acidic conditions to form the intermediate compound. This intermediate is then cyclized under basic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives depending on the nucleophile used.
科学研究应用
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure, used as antidiabetic agents.
Furan Derivatives: Compounds containing a furan ring, known for their diverse biological activities.
Phenyl Substituted Compounds: Compounds with phenyl rings substituted with various functional groups, exhibiting a wide range of chemical and biological properties.
Uniqueness
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific reactivity and biological activity. The presence of both furan and thiazolidinone rings, along with the dichlorophenyl and methoxyphenyl substituents, makes this compound distinct from other similar molecules.
属性
分子式 |
C21H13Cl2NO3S2 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC 名称 |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)12-2-8-16(22)17(23)10-12/h2-11H,1H3/b19-11+ |
InChI 键 |
WHRZVJBQZQLZSM-YBFXNURJSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)



![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697066.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
